2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
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Description
2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a useful research compound. Its molecular formula is C18H13F3N2OS and its molecular weight is 362.37. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PBR Imaging
A study by Matarrese et al. (2001) focused on the synthesis of novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds, including variations labeled with carbon-11, demonstrated high specific binding to PBR in various organs, suggesting their utility in PBR imaging and potentially enhancing our understanding of various physiological and pathological processes (Matarrese et al., 2001).
Advanced Material Synthesis
Research on diphenylquinoxaline-containing hyperbranched aromatic polyamides indicates the development of new materials with significant thermal stability and potential applications in high-temperature environments. Such studies reveal the synthesis strategies and the inherent properties of these polyamides, highlighting the versatility of quinoline derivatives in material science (Baek et al., 2003).
Cytotoxicity and COX-2 Inhibition
Quinoline derivatives have been evaluated for their cytotoxic activity and potential as cyclooxygenase-2 (COX-2) inhibitors. Studies like those by Zarghi et al. (2009) demonstrate the synthesis of 4-carboxyl quinoline derivatives showing potent COX-2 inhibitory activity, indicating their relevance in designing new therapeutic agents (Zarghi et al., 2009).
Synthetic Methodologies and Chemical Transformations
Research into the synthesis and transformations of quinoline derivatives, such as those conducted by Aleksanyan and Hambardzumyan (2019), showcases the chemical versatility of these compounds. They explored the synthesis of substituted quinoline-6-carbohydrazides and their further conversion into various heterocyclic compounds, underscoring the adaptability of quinoline derivatives in synthetic organic chemistry (Aleksanyan & Hambardzumyan, 2019).
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-25-16-10-12(11-6-2-4-8-14(11)22-16)17(24)23-15-9-5-3-7-13(15)18(19,20)21/h2-10H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCITXBZBQCYYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.